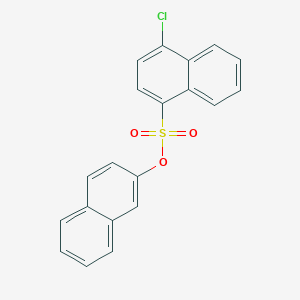![molecular formula C26H26N4O B6477987 1-(diphenylmethyl)-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea CAS No. 2640898-81-1](/img/structure/B6477987.png)
1-(diphenylmethyl)-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Pyrazole derivatives have been used in the synthesis of various pharmaceuticals and agrochemicals .
Synthesis Analysis
Pyrazole-containing compounds can be synthesized through various methods, including intermediate derivatization methods (IDMs) . The exact synthesis process for “1-(diphenylmethyl)-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea” is not available in the sources I found.Molecular Structure Analysis
The molecular structure of the compound would likely contain a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The exact molecular structure of this specific compound is not available in the sources I found.Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
Platinum (II) complexes play a crucial role in modern photovoltaic devices. While iridium (III) complexes are more commonly studied, platinum (II) complexes offer unique advantages. Cyclometalated Pt (II) complexes, in particular, exhibit efficient organic light-emitting properties. The photophysical and photochemical characteristics of these complexes depend on the type of coordinating ligands. By combining Pt (II) cores with bidentate ligands (such as aryl-substituted N-heterocyclic compounds and 1,3-dicarbonyl compounds), researchers can fine-tune their electronic and photophysical parameters .
Metallocycles
The title compound is a metallocycle formed by the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate. Its structure was established using 1H and 13C NMR spectroscopy and mass spectrometry. The complex exhibits green fluorescence with a maximum at 514 nm, making it potentially useful in luminescent materials .
Electrochemical Properties
Cyclic voltammetry studies provide insights into the electrochemical behavior of this platinum (II) complex. Researchers have calculated the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and band gap values. Understanding these properties is essential for designing functional materials for various applications .
Coordination Chemistry
Understanding the coordination behavior of this complex with other ligands could lead to the design of new materials for catalysis, sensors, or molecular recognition.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors, influencing their function and leading to a range of biological activities .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in the target’s function, which can result in various biological effects .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Compounds with similar structures have been known to exhibit a wide range of biological activities .
Propiedades
IUPAC Name |
1-benzhydryl-3-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O/c1-30-24(17-19-28-30)21-14-12-20(13-15-21)16-18-27-26(31)29-25(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,17,19,25H,16,18H2,1H3,(H2,27,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXULXXYCBFQQDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(diphenylmethyl)-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chlorophenyl)methyl]-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea](/img/structure/B6477911.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B6477914.png)
![2-(4-methoxyphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethane-1-sulfonamide](/img/structure/B6477915.png)
![3-chloro-2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B6477922.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6477930.png)
![4-ethoxy-3-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B6477933.png)
![methyl 4-methoxy-3-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)benzoate](/img/structure/B6477938.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B6477958.png)
![1-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6477966.png)
![3-(4-bromophenyl)-2,3-diazatetracyclo[7.6.1.0^{5,16}.0^{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one](/img/structure/B6477984.png)
![3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B6477995.png)
![6-[(4-chlorophenyl)methyl]-2-(3-methoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B6477998.png)
![7-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B6478004.png)